molecular formula C14H16O3 B14277503 7-(Pentyloxy)-2H-1-benzopyran-2-one CAS No. 131802-61-4

7-(Pentyloxy)-2H-1-benzopyran-2-one

Cat. No.: B14277503
CAS No.: 131802-61-4
M. Wt: 232.27 g/mol
InChI Key: AUCNGVTWAHBDRJ-UHFFFAOYSA-N
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Description

    7-(Pentyloxy)-2H-1-benzopyran-2-one: is a chemical compound with the empirical formula .

  • This compound belongs to the class of phenoxazone derivatives and exhibits interesting optical properties. Its structure includes a benzopyran ring system with a pentyloxy substituent.
  • Resorufin pentyl ether is commonly used as a fluorescent dye in biological and chemical assays due to its red fluorescence upon excitation.
  • Preparation Methods

      Synthetic Routes: The synthesis of Resorufin pentyl ether involves the reaction of resorufin (5-hydroxy-3,7-dimethylphenoxazin-3-one) with a pentyloxy group. The specific synthetic route may vary, but it typically includes etherification of resorufin with a pentyloxy reagent.

      Reaction Conditions: The reaction conditions depend on the specific method employed. Commonly, the reaction is carried out in an appropriate solvent (such as DMF or DMSO) with a base (such as potassium carbonate) at elevated temperatures.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: Resorufin pentyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction and conditions. For example, oxidation yields the quinone form, while reduction restores the phenolic structure.

  • Scientific Research Applications

      Biological Assays: Resorufin pentyl ether is widely used as a fluorescent probe in cell-based assays. It can be used to monitor enzyme activity, cell viability, and intracellular pH changes.

      Bioimaging: Its red fluorescence makes it suitable for live-cell imaging and tracking specific cellular processes.

      Chemical Sensors: Resorufin pentyl ether can serve as a sensor for detecting reactive oxygen species (ROS) and other analytes.

      Drug Discovery: Researchers explore its potential in drug screening and target identification.

  • Mechanism of Action

    • Resorufin pentyl ether’s mechanism of action primarily involves its fluorescence properties. Upon excitation, it emits red light, making it useful for visualizing biological processes.
    • It does not directly interact with specific molecular targets but serves as a reporter molecule.
  • Comparison with Similar Compounds

      Similar Compounds: Other phenoxazone derivatives, such as (5-hydroxy-3,7-dimethylphenoxazin-3-one), are structurally related. the unique feature of Resorufin pentyl ether lies in its pentyloxy substituent.

      Uniqueness: The pentyloxy group imparts lipophilicity and influences its solubility and cellular permeability.

    Properties

    CAS No.

    131802-61-4

    Molecular Formula

    C14H16O3

    Molecular Weight

    232.27 g/mol

    IUPAC Name

    7-pentoxychromen-2-one

    InChI

    InChI=1S/C14H16O3/c1-2-3-4-9-16-12-7-5-11-6-8-14(15)17-13(11)10-12/h5-8,10H,2-4,9H2,1H3

    InChI Key

    AUCNGVTWAHBDRJ-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCOC1=CC2=C(C=C1)C=CC(=O)O2

    Origin of Product

    United States

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